N-Boc-N-(2-phenylethyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-phenylethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(11-13(17)18)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHNALVSXAVNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: The Npe Peptoid Residue
This guide provides a comprehensive technical analysis of the Npe (N-(2-phenylethyl)glycine) peptoid residue. It is designed for researchers utilizing peptoids for foldamer design, drug delivery, and materials science.
Physicochemical Properties, Conformational Dynamics, and Synthetic Protocols
Executive Summary
The Npe residue (N-(2-phenylethyl)glycine) is a cornerstone monomer in peptoid (poly-N-substituted glycine) science. Distinguished by its aromatic phenylethyl side chain, Npe serves as a primary driver of hydrophobic core formation in self-assembling nanostructures and provides the steric bulk necessary to stabilize helical secondary structures. Unlike its chiral counterpart Nspe (N-(S)-(1-phenylethyl)glycine), Npe is achiral, making it a cost-effective and versatile building block for modulating hydrophobicity without imposing static helicity, thereby allowing dynamic conformational adaptability in biological environments.
Molecular Architecture & Physicochemical Properties
The Npe residue is defined by the attachment of a 2-phenylethyl group to the backbone nitrogen. This N-substitution eliminates the amide proton, removing the capacity for backbone hydrogen bonding (typical of
Structural Specifications
| Property | Value / Characteristic | Implication for Design |
| Chemical Name | N-(2-phenylethyl)glycine | Derived from phenethylamine. |
| Side Chain | Phenylethyl (aromatic, hydrophobic) | Drives hydrophobic collapse; |
| Chirality | Achiral | Does not induce optical activity or single-handed helicity alone. |
| cLogP (Monomer) | ~1.51 | Moderately hydrophobic; promotes membrane insertion. |
| H-Bond Donor | 0 (Tertiary Amide) | High protease resistance; increased membrane permeability. |
| Steric Bulk | High | Restricts backbone dihedral angles ( |
Solubility & Hydrophobicity Profile
Npe is inherently hydrophobic.[2] Homopolymers of Npe [(Npe)
-
Solubility Strategy: To achieve water solubility, Npe is typically patterned with cationic residues (e.g., N-(2-aminoethyl)glycine, Nae ) or anionic residues (e.g., N-(2-carboxyethyl)glycine, Nce ).
-
Amphiphilicity: Alternating sequences (e.g., [Nae-Npe]
) create "block-charge" amphiphiles capable of self-assembling into stable nanosheets or micelles.[2]
Conformational Dynamics: The Cis/Trans Equilibrium
The functional utility of Npe lies in its ability to modulate the peptoid backbone conformation. Unlike peptides, which overwhelmingly favor the trans amide bond (~99.9%), peptoid amide bonds exist in a dynamic equilibrium between cis and trans isomers due to steric clash between the side chain and the carbonyl oxygen.
Mechanism of Helix Induction
While Npe is achiral, its steric bulk favors the cis-amide conformation (
-
Steric Steering: The phenylethyl side chain is bulky enough to destabilize the trans rotamer but flexible enough to allow packing.
-
Lack of Handedness: A homopolymer of Npe will rapidly interconvert between left-handed (
) and right-handed ( ) helical screws, resulting in a racemic mixture. To "lock" the helix into a single screw sense, Npe is often doped with chiral Nspe residues.
Diagram: Conformational Logic of Npe
The following diagram illustrates the thermodynamic equilibrium and how Npe promotes specific secondary structures.
Figure 1: Conformational landscape of Npe residues. The steric bulk of the phenylethyl group biases the backbone towards the cis conformation, promoting helicity. However, in alternating amphiphilic sequences, extended trans conformations can stabilize 2D nanosheets.
Synthesis Protocol: Solid-Phase Submonomer Method
The most robust method for incorporating Npe is the Solid-Phase Submonomer Synthesis method. This iterative two-step cycle avoids the use of expensive protected N-substituted amino acids, instead building the residue directly on the resin using bromoacetic acid and a primary amine.
Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).
-
Step A (Acylation): 0.6 M Bromoacetic acid + 0.6 M N,N'-Diisopropylcarbodiimide (DIC) in DMF.
-
Step B (Displacement): 1.0–2.0 M 2-Phenylethylamine in NMP (N-methyl-2-pyrrolidone) or DMF.
Step-by-Step Protocol
-
Resin Preparation: Swell Rink Amide resin in DMF for 20 mins. Deprotect Fmoc (if present) using 20% piperidine/DMF.
-
Acylation (The "Backbone"):
-
Displacement (The "Side Chain"):
-
Add 1.0 M 2-Phenylethylamine solution to the bromoacetylated resin.
-
Incubate: 30–60 minutes at RT. Note: Npe is a primary amine displacement; reaction is generally fast.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
-
Iteration: Repeat Steps 2 and 3 for subsequent residues.
-
Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours to cleave the peptoid from the solid support.
Synthesis Workflow Diagram
Figure 2: The Submonomer Synthesis Cycle for Npe. The side chain is introduced in the displacement step using the commercially available 2-phenylethylamine.
Biological & Pharmacological Interface
Proteolytic Stability
Npe residues render the peptoid backbone completely resistant to standard proteases (trypsin, chymotrypsin, papain). The absence of the amide proton prevents the formation of the transition state required for hydrolytic cleavage by serine proteases.
-
Application: Npe-containing oligomers are ideal for oral delivery candidates or long-circulating serum agents.
Membrane Permeability
The Npe residue significantly enhances cell permeability compared to standard amino acids (like Phenylalanine).
-
Mechanism: The tertiary amide reduces the energetic penalty of desolvating the backbone when entering the lipid bilayer.
-
Data Point: Peptoids rich in Npe have been shown to cross cell membranes via passive diffusion, unlike many Arginine-rich peptides that require endocytosis.
Antimicrobial Activity (AMP Mimetics)
Npe is frequently used as the hydrophobic component in peptoid mimics of Antimicrobial Peptides (AMPs).[2]
-
Design Pattern:
or . -
Mechanism: The Npe residues insert into the bacterial membrane core, while cationic residues (Nae/Nlys) interact with the anionic headgroups, leading to membrane disruption.
References
-
Zuckermann, R. N., et al. (1992).[5] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.
-
Mannige, R. V., et al. (2015). "Peptoid nanosheets: at the interface of peptidomimetic folding and self-assembly." Biopolymers.[3][4][6]
-
Chongsiriwatana, N. P., et al. (2008). "Peptoids that mimic the amphiphilic helical structure of antimicrobial peptides." Proceedings of the National Academy of Sciences.
-
Culf, A. S., & Ouellette, R. J. (2010). "Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives." Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-phenethyl Glycine in Peptidomimetics: A Technical Guide for Drug Development Professionals
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among the diverse array of chemical modifications available, the N-substitution of glycine residues stands out as a particularly effective approach to modulate peptide conformation and function. This technical guide provides an in-depth exploration of N-phenethyl glycine, a non-canonical amino acid, as a versatile building block in the construction of sophisticated peptidomimetics. We will delve into the synthetic rationale, conformational implications, and practical applications of incorporating this unique moiety into peptide scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptidomimetic strategies to create novel therapeutics with enhanced pharmacological profiles.
Introduction: The Imperative for Peptide Modification
Peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes with high specificity and potency. However, their therapeutic potential is often hampered by their susceptibility to proteolytic degradation and rapid clearance from circulation.[1] Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[2] By systematically altering the peptide backbone or side chains, it is possible to engineer molecules with improved stability, enhanced receptor affinity, and favorable pharmacokinetic properties.[1]
N-alkylation of the peptide backbone is a widely employed strategy to confer proteolytic resistance and to modulate the conformational landscape of a peptide.[3] The substitution of an amide proton with an alkyl group disrupts the hydrogen bonding patterns that are crucial for recognition by proteases. Furthermore, the steric bulk of the N-alkyl group can impose significant conformational constraints on the peptide backbone, influencing its secondary structure and, consequently, its interaction with biological targets.[4] N-phenethyl glycine, with its bulky and hydrophobic phenethyl group, is a particularly intriguing building block for inducing specific conformational biases and creating novel molecular surfaces for therapeutic intervention.
The Core Building Block: Synthesis of Fmoc-N-phenethyl-glycine-OH
The successful incorporation of N-phenethyl glycine into a peptide via solid-phase peptide synthesis (SPPS) necessitates the availability of the corresponding Fmoc-protected monomer, Fmoc-N-phenethyl-glycine-OH. While not as commonly available as standard amino acids, its synthesis is achievable through established chemical routes. A robust and scalable synthesis is crucial for its practical application in drug discovery programs.
Rationale for the Synthetic Approach
The synthesis of Fmoc-N-phenethyl-glycine-OH typically involves a two-step process: N-alkylation of a glycine derivative followed by Fmoc protection. A common strategy employs a reductive amination reaction between a glycine ester and phenylacetaldehyde, followed by saponification and subsequent Fmoc protection of the secondary amine.
Alternatively, a direct alkylation of a glycine ester with phenethyl bromide can be employed. The choice of the specific synthetic route will depend on the availability of starting materials, desired scale, and purification considerations. For the purpose of this guide, we will outline a generalized protocol based on reductive amination, a versatile and widely used method for the formation of C-N bonds.
Experimental Protocol: Synthesis of Fmoc-N-phenethyl-glycine-OH
Step 1: Synthesis of N-phenethyl-glycine ethyl ester
-
To a solution of glycine ethyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt.
-
Add phenylacetaldehyde (1.2 eq) to the reaction mixture.
-
Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirring solution at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines formed in situ.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phenethyl-glycine ethyl ester.
Step 2: Saponification to N-phenethyl-glycine
-
Dissolve the N-phenethyl-glycine ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction mixture at room temperature.
-
Monitor the hydrolysis of the ester by TLC or LC-MS.
-
Once the reaction is complete, acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-phenethyl-glycine.
Step 3: Fmoc Protection
-
Dissolve N-phenethyl-glycine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.5 eq), to the solution.
-
Cool the reaction mixture in an ice bath and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other impurities.
-
Acidify the aqueous layer with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Fmoc-N-phenethyl-glycine-OH.
Conformational Consequences of N-phenethyl Glycine Incorporation
The introduction of the N-phenethyl group into a peptide backbone has profound stereochemical and conformational consequences. Understanding these effects is paramount to rationally designing peptidomimetics with desired biological activities.
Steric Hindrance and Rotational Restriction
The bulky phenethyl substituent sterically hinders the rotation around the N-Cα and Cα-C bonds of the glycine residue. This restriction of the Ramachandran space available to the modified residue can force the peptide backbone to adopt specific secondary structures, such as β-turns or helical conformations, which might not be favored in the parent peptide. This induced turn or helical propensity can be a powerful tool for mimicking the bioactive conformation of a natural peptide ligand at its receptor.[4]
Impact on Amide Bond Isomerization
In contrast to the trans conformation typically favored by amide bonds in peptides, the amide bond preceding an N-substituted amino acid can exhibit a higher population of the cis conformer. The energy barrier for cis-trans isomerization is lowered, and the relative stability of the two isomers is influenced by the nature of the N-substituent and the surrounding amino acid sequence. The presence of a significant population of the cis amide bond can dramatically alter the overall three-dimensional structure of a peptide and its ability to interact with a receptor.
Characterization Techniques
The conformational effects of N-phenethyl glycine incorporation are typically elucidated using a combination of spectroscopic techniques and computational modeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide through-space proton-proton distance restraints, which are invaluable for determining the solution conformation of the peptide. Chemical shift analysis and the measurement of coupling constants can also provide insights into the local backbone and side-chain conformations.[5][6]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the secondary structure content of peptides in solution. Changes in the CD spectrum upon incorporation of N-phenethyl glycine can indicate a shift towards a more ordered conformation, such as an α-helix or β-sheet.
-
X-ray Crystallography: When single crystals of the peptidomimetic can be obtained, X-ray crystallography provides a high-resolution, three-dimensional structure, offering unambiguous evidence of the conformational constraints imposed by the N-phenethyl group.
-
Molecular Modeling: Computational methods, such as molecular dynamics simulations, can complement experimental data by providing insights into the dynamic behavior of the peptidomimetic and the energetic landscape of its conformational space.
Applications in Peptidomimetic Drug Design
The unique properties of N-phenethyl glycine make it a valuable tool for addressing key challenges in peptide-based drug discovery.
Enhancing Proteolytic Stability
As with other N-alkylated amino acids, the presence of the phenethyl group on the amide nitrogen effectively shields the adjacent peptide bond from cleavage by proteases. This steric hindrance significantly increases the half-life of the peptidomimetic in biological fluids, a critical attribute for therapeutic efficacy.
Modulating Receptor Affinity and Selectivity
By inducing a specific conformation, the N-phenethyl group can pre-organize the pharmacophoric elements of the peptide into a geometry that is optimal for binding to its target receptor. This can lead to a significant increase in binding affinity. Furthermore, the unique shape and hydrophobicity of the phenethyl group can be exploited to create novel interactions with the receptor binding pocket, potentially leading to improved selectivity for a particular receptor subtype.[7]
Improving Membrane Permeability
The hydrophobic nature of the phenethyl group can enhance the passive membrane permeability of a peptidomimetic. By masking the polar amide backbone and increasing the overall lipophilicity of the molecule, N-phenethyl glycine can facilitate the transport of the peptidomimetic across cellular membranes, a crucial step for targeting intracellular proteins.
Case Study: Hypothetical Application in a GLP-1 Receptor Agonist
To illustrate the practical application of N-phenethyl glycine, let us consider a hypothetical case study involving the design of a novel glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes. The native GLP-1 peptide has a short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).
Design Strategy:
-
Identify a suitable position for modification: Analysis of the GLP-1 receptor-bound structure reveals a region of the peptide that is solvent-exposed and not directly involved in critical receptor contacts. A glycine residue in this region would be an ideal candidate for substitution with N-phenethyl glycine.
-
Synthesis and Incorporation: The Fmoc-N-phenethyl-glycine-OH monomer would be synthesized as described above and incorporated into the GLP-1 sequence using standard Fmoc-SPPS protocols.[8]
-
Conformational Analysis: NMR and CD spectroscopy would be employed to confirm that the introduction of the N-phenethyl group induces a stable helical conformation in the modified region of the peptide, mimicking the receptor-bound state.
-
Biological Evaluation: The resulting peptidomimetic would be evaluated for its:
-
DPP-4 stability: The N-substitution is expected to confer significant resistance to DPP-4 cleavage.
-
Receptor binding affinity: The pre-organized helical conformation should lead to high affinity for the GLP-1 receptor.
-
In vitro and in vivo potency: The enhanced stability and receptor affinity are anticipated to translate into improved potency in cell-based assays and in animal models of type 2 diabetes.
-
Expected Outcomes:
The incorporation of N-phenethyl glycine is hypothesized to yield a GLP-1 receptor agonist with a significantly longer duration of action and improved therapeutic profile compared to the native peptide.
Conclusion and Future Perspectives
N-phenethyl glycine is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its ability to confer proteolytic stability, induce specific conformational constraints, and modulate the physicochemical properties of peptides makes it an invaluable tool for medicinal chemists. As our understanding of peptide-receptor interactions continues to grow, the rational incorporation of N-phenethyl glycine and other non-canonical amino acids will undoubtedly play an increasingly important role in the development of novel and effective peptide-based therapeutics. Future research in this area will likely focus on the development of new synthetic methodologies for accessing a wider range of N-substituted glycines and the systematic exploration of their conformational preferences in diverse peptide scaffolds.
References
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.
-
Lund University Publications. (n.d.). Syntheses and Evaluation of Peptoids as Bioinert Coatings for Nanoparticles. Retrieved from [Link]
- Connolly, M. D., et al. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. Organic Letters, 17(16), 4098–4101.
- Proulx, C., et al. (2017). A Field Guide to Optimizing Peptoid Synthesis.
- Fruchart, J. S., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Organic Chemistry, 15(20), 3461–3493.
- Gellman, S. H., et al. (2021). Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile. ACS Chemical Biology, 16(10), 2004–2012.
- Hruby, V. J. (2002). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 9(9), 945–970.
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
- Patchett, A. A., & Nargund, R. P. (2000). Peptidomimetics examples. Drug Design and Discovery, 17(1-2), 1–29.
- Wootten, D., et al. (2016). Calcitonin Receptor N-Glycosylation Enhances Peptide Hormone Affinity by Controlling Receptor Dynamics. Structure, 24(9), 1547–1556.
- Papo, N., & Shai, Y. (2005). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 6(3), 223–233.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Teva Pharmaceutical Industries Ltd. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. WO2010117725A2.
- Maletinska, L., et al. (2021). The Role of Peptide Hormones Discovered in the 21st Century in the Regulation of Adipose Tissue Functions. International Journal of Molecular Sciences, 22(16), 8878.
- Besser, D., & Geyer, A. (2012). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
- AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery.
- Vlieghe, P., et al. (2010). Role of peptidomimetics for new drug discovery. Medicinal Chemistry, 6(5), 284–316.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207–1235.
- Sheinblatt, M. (1972). NMR studies of the peptide group in dipeptides containing C-terminal glycine residue. Journal of Magnetic Resonance (1969), 6(1), 1–7.
- Wang, P., et al. (2014). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 5(10), 3848–3853.
- Guchhait, G., et al. (2020). N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics.
- Advanced ChemTech. (n.d.). Fmoc-Gly-OH – The simplest Fmoc-amino acid.
- Zhang, Y., et al. (2021). 1 H NMR spectrum of L-Leu-Gly-Gly in D 2 O (0.028 mol L-1 ) at 9.4 T.
- Terne, F. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin.
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- 4. N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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N-Boc-N-(2-phenylethyl)glycine solubility in organic solvents
An In-Depth Technical Guide to the Solubility of N-Boc-N-(2-phenylethyl)glycine in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Among these properties, solubility is a critical determinant of a compound's bioavailability, processability, and ultimate therapeutic efficacy. This guide provides a detailed technical exploration of the solubility of N-Boc-N-(2-phenylethyl)glycine, a bespoke N-substituted, Boc-protected amino acid derivative.
N-Boc-N-(2-phenylethyl)glycine is a molecule of interest in synthetic organic chemistry and medicinal chemistry, often serving as a building block in the synthesis of peptidomimetics and other complex molecular architectures. Its structure, featuring a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a flexible N-(2-phenylethyl) substituent, and a polar carboxylic acid moiety, presents a unique solubility profile that requires careful consideration for its effective use in research and manufacturing.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of this compound's solubility, provide field-proven methodologies for its experimental determination, and offer insights into the selection of appropriate solvent systems for various applications.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another[1][2][3]. The molecular structure of N-Boc-N-(2-phenylethyl)glycine is amphiphilic, possessing both nonpolar and polar regions, which dictates its solubility behavior in a range of organic solvents.
-
Nonpolar Moieties: The molecule contains significant nonpolar character arising from the tert-butyl group of the Boc protecting group and the aromatic phenyl ring and ethyl linker of the N-substituent. These bulky, hydrophobic groups will favor interactions with nonpolar, aprotic solvents through van der Waals forces.
-
Polar Moieties: The carboxylic acid group (-COOH) is a highly polar and protic functional group capable of acting as both a hydrogen bond donor and acceptor. The carbamate linkage of the Boc group also contributes to the molecule's polarity. These polar features will promote solubility in polar solvents.
Based on this structure, it can be inferred that N-Boc-N-(2-phenylethyl)glycine will exhibit limited solubility in highly nonpolar solvents such as hexanes and petroleum ether. Conversely, its solubility in highly polar, protic solvents like water is also expected to be low due to the large nonpolar regions. The optimal solvents are likely to be those with intermediate polarity that can effectively solvate both the nonpolar and polar portions of the molecule.
For comparison, the related compound N-Boc-glycine is reported to be soluble in ethyl acetate, chloroform, methanol, and dimethyl sulfoxide (DMSO)[4][5][6]. Given the increased lipophilicity of the N-(2-phenylethyl) group compared to the N-H of N-Boc-glycine, it is anticipated that N-Boc-N-(2-phenylethyl)glycine will show enhanced solubility in less polar solvents like dichloromethane (DCM) and diethyl ether, and potentially reduced solubility in more polar solvents like methanol, relative to N-Boc-glycine.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This involves the endothermic process of breaking the solute-solute and solvent-solvent interactions and the exothermic process of forming new solute-solvent interactions.
The interplay of enthalpy and entropy dictates the solubility. For N-Boc-N-(2-phenylethyl)glycine, the strong hydrogen bonding and dipolar interactions within its crystal lattice must be overcome by favorable interactions with the solvent molecules. Solvents that can effectively disrupt the crystal lattice and form stable interactions with both the hydrophobic and hydrophilic parts of the molecule will be the most effective.
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, which is considered the 'gold standard'[7][8][9]. This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve a saturated solution.
Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a robust, self-validating system for the accurate determination of the solubility of N-Boc-N-(2-phenylethyl)glycine.
Materials and Equipment:
-
N-Boc-N-(2-phenylethyl)glycine (crystalline solid, purity >98%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for HPLC Calibration:
-
Accurately weigh a known amount of N-Boc-N-(2-phenylethyl)glycine and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of N-Boc-N-(2-phenylethyl)glycine to a series of scintillation vials. An amount sufficient to ensure solid remains after equilibration is crucial.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Sample Filtration and Dilution:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted samples, along with the calibration standards, by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of N-Boc-N-(2-phenylethyl)glycine in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
Predicted Solubility Profile and Data Summary
Table 1: Predicted Solubility of N-Boc-N-(2-phenylethyl)glycine in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar, Aprotic | Hexane, Cyclohexane | Very Low | The high polarity of the carboxylic acid and carbamate groups prevents dissolution in highly nonpolar media. |
| Apolar, Aprotic | Toluene, Diethyl Ether | Low to Moderate | The aromatic ring of toluene can engage in π-stacking with the phenyl group, and the ether can accept a hydrogen bond, but overall solvation is likely limited. |
| Polar, Aprotic | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many organic compounds, capable of solvating both the nonpolar regions and interacting with the polar groups via dipole-dipole interactions. |
| Ethyl Acetate | Moderate to High | This solvent can accept a hydrogen bond and has a moderate polarity, making it suitable for dissolving compounds with both polar and nonpolar characteristics. | |
| Tetrahydrofuran (THF) | High | THF is a polar aprotic solvent that is an excellent hydrogen bond acceptor and can effectively solvate a wide range of organic molecules. | |
| Acetonitrile (MeCN) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit its ability to solvate the carboxylic acid group. | |
| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for polar and amphiphilic molecules. | |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. | |
| Polar, Protic | Methanol, Ethanol | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid. However, the large nonpolar part of the solute may limit solubility compared to more polar aprotic solvents. |
| Water | Very Low | The large hydrophobic N-(2-phenylethyl) and Boc groups will lead to very poor solubility in water. |
Conclusion
The solubility of N-Boc-N-(2-phenylethyl)glycine in organic solvents is a critical parameter for its successful application in chemical synthesis and drug development. Its amphiphilic nature suggests that it will be most soluble in polar aprotic solvents such as THF, DMF, and DMSO, with moderate solubility in solvents of intermediate polarity like DCM and ethyl acetate. A systematic experimental determination of its solubility using the robust shake-flask method coupled with HPLC analysis is essential for obtaining accurate and reliable data. This guide provides the theoretical foundation and a detailed, field-proven protocol to empower researchers in their work with this and structurally related molecules.
References
-
ChemBK. (2022, October 16). N-Boc-glycine. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-Boc-N-benzyl-glycine. Retrieved from [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen.
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). DigitalCommons@URI.
- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233.
- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085–11109.
- Avdeef, A. (2012).
- Lee, S., et al. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry.
-
Khan Academy. (n.d.). Solubility of organic compounds [Video]. Khan Academy. Retrieved from [Link]
-
Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of N-phenethyl peptoid oligomers
Application Note: AN-2026-NPE Title: Precision Synthesis of N-Phenethyl Peptoid Oligomers: Controlling Helicity via the Sub-Monomer Method
Executive Summary
This application note details the robust synthesis of N-phenethyl peptoid oligomers (poly-N-substituted glycines) using the solid-phase sub-monomer method. Unlike traditional peptides, peptoids lack backbone hydrogen donors and chirality.[1] However, the incorporation of N-phenethyl (Npe) side chains is a critical design strategy to induce stable helical secondary structures (resembling polyproline type I helices) through steric repulsion and
Strategic Protocol Design
The Sub-Monomer Advantage
We utilize the Sub-Monomer Synthesis method originally developed by Zuckermann et al. (1992). Unlike the monomer method (coupling pre-synthesized N-substituted amino acids), the sub-monomer approach builds the residue directly on the resin in two steps:
-
Displacement: Nucleophilic substitution (
) of the bromide by a primary amine (2-phenylethylamine).
Why this matters: This method eliminates the need for expensive protected monomers and prevents N-terminal racemization (as glycine is achiral). It allows immediate access to the Npe side chain using cheap, commercially available phenethylamine.
Resin Selection
-
Resin: Rink Amide MBHA resin (High loading: 0.5–0.7 mmol/g).
-
Rationale: Npe peptoids are often designed as cationic amphipathic helices. A C-terminal amide (provided by Rink Amide) removes the negative charge of a carboxylate, stabilizing the helix dipole and preventing fraying at the C-terminus.
Materials & Reagents
| Component | Reagent | Grade/Notes |
| Solid Support | Rink Amide MBHA Resin | 100-200 mesh |
| Acylating Agent | Bromoacetic acid | |
| Activator | N,N'-Diisopropylcarbodiimide (DIC) | Anhydrous |
| Sub-monomer Amine | 2-Phenylethylamine | Primary amine source for Npe side chain |
| Solvent | N,N-Dimethylformamide (DMF) | Peptide synthesis grade (Amine free) |
| Cleavage Cocktail | TFA / TIS / | 95:2.5:2.5 ratio |
| Monitoring | Chloranil / Acetaldehyde | Critical: Kaiser test fails for secondary amines. |
Detailed Experimental Protocol
Resin Preparation & Deprotection
-
Swelling: Place 100 mg of Rink Amide resin in a fritted reaction vessel. Swell in DMF for 20 minutes.
-
Fmoc Removal: Treat with 20% Piperidine in DMF (
min). -
Wash: Drain and wash with DMF (
min).
The Sub-Monomer Cycle (Iterative)
Perform the following two steps for each residue in the sequence.
Step A: Acylation (Bromoacetylation) [2]
-
Prepare a 0.6 M solution of Bromoacetic acid in DMF.
-
Prepare a 50% v/v solution of DIC in DMF.
-
Add 2 mL of Bromoacetic acid solution and 0.4 mL of DIC solution to the resin.
-
Agitate: Shake at room temperature for 20 minutes .
-
Wash: Drain and wash with DMF (
min).
Step B: Displacement (Introduction of Phenethyl Side Chain)
-
Prepare a 1.0 M solution of 2-phenylethylamine in DMF.
-
Note: Ensure the amine is primary. The reaction relies on the nucleophilic attack of the amine on the
-carbon.
-
-
Add 2 mL of the amine solution to the resin.
-
Agitate: Shake at room temperature for 60 minutes .
-
Optimization: For Npe residues, the steric bulk is moderate. If synthesizing chiral N-(1-phenylethyl) variants (Nspe), extend time to 90 mins or heat to 35°C.
-
-
Wash: Drain and wash with DMF (
min).
Process Control: The Chloranil Test
Do not use the Kaiser test. Peptoids possess secondary amines at the growing chain end.[5]
-
Take a small aliquot of resin beads.
-
Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.
-
Interpretation:
-
Blue/Green Beads: Positive for secondary amine (Displacement successful
Proceed to next Acylation). -
Colorless/Amber: Negative (Acylation successful or Displacement failed).
-
Workflow Visualization
Figure 1: The solid-phase sub-monomer synthesis cycle for N-phenethyl peptoids. Note the iterative loop validated by the Chloranil test.
Cleavage and Purification
-
Final Wash: Wash resin with DCM (
) and dry under nitrogen. -
Cleavage: Add cleavage cocktail (95% TFA, 2.5% TIS, 2.5%
). Shake for 30–60 minutes.-
Note: Peptoids cleave faster than peptides due to the lack of side-chain protecting groups on the phenethyl moiety.
-
-
Isolation: Filter resin.[6][7][8] Evaporate TFA using a nitrogen stream. Precipitate crude peptoid in cold diethyl ether.
-
Purification: Dissolve in 50% Acetonitrile/
. Purify via RP-HPLC (C18 column) using a linear gradient of water/acetonitrile (0.1% TFA).[9] -
Characterization:
-
ESI-MS: Confirm mass.
-
CD Spectroscopy: N-phenethyl peptoids typically show a double minimum at ~202 nm and ~218 nm (if chiral) or characteristic exciton splitting indicating helicity.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Deletion) | Incomplete displacement due to steric bulk of Npe. | Double coupling the displacement step ( |
| Truncated Sequence | Aggregation on resin. | Use "Magic Mixture" washes (DCM/DMF/NMP) or insert fewer bulky residues. |
| Chloranil Negative after Displacement | Failed displacement or acylation step didn't work. | Check reagents. Ensure Bromoacetic acid is not wet (hydrolyzed). |
References
-
Zuckermann, R. N., et al. (1992).[10] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1][3][11] Journal of the American Chemical Society, 114(26), 10646–10647.
-
Kirshenbaum, K., et al. (1998). Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure. Proceedings of the National Academy of Sciences, 95(8), 4303–4308.
-
Wu, C. W., et al. (2003). Structural and Spectroscopic Studies of Peptoid Oligomers with
-Chiral Aliphatic Side Chains. Journal of the American Chemical Society, 125(45), 13525–13530. -
Proulx, C., et al. (2011). N-Aryl Peptoids: Distinctive Structural and Self-Assembly Properties. Biopolymers, 96(5).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Peptoid Building Blocks: Synthesis of Functionalized Aromatic Helix-Inducing Submonomers - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance N-Boc Deprotection Protocols for Peptoid Synthesis
Executive Summary
In the landscape of peptoid (poly-N-substituted glycine) synthesis, the tert-butyloxycarbonyl (Boc) group plays a critical dual role. While the Submonomer Method (using Fmoc-compatible conditions) is the industry standard, Boc is indispensable for:
-
Side-Chain Protection: Masking reactive primary amines (e.g., amino-functionalized side chains mimicking Lysine) during the displacement step.
-
Monomer-Based Synthesis: Serving as the
-amine protector in traditional solid-phase synthesis (Boc-SPPS) or hybrid approaches.
This guide provides rigorous, field-validated protocols for N-Boc removal. Unlike peptides, peptoids lack backbone amide protons and chirality, altering their solubility and aggregation profiles. However, the fundamental acidolytic cleavage of Boc remains identical, requiring precise control over carbocation scavenging to prevent irreversible alkylation of the peptoid scaffold.
Scientific Foundation: Mechanism & Causality
The Acidolytic Pathway
The removal of the N-Boc group is driven by acid catalysis, typically using Trifluoroacetic Acid (TFA).[1][2] The reaction proceeds via an
-
Protonation: The carbonyl oxygen of the carbamate is protonated.[1]
-
Fragmentation: The tert-butyl cation (
) is cleaved, leaving a carbamic acid.[1] -
Decarboxylation: The carbamic acid spontaneously decomposes into
and the free amine (as a TFA salt).
The Cation Hazard
The liberated tert-butyl cation is a potent electrophile. In the absence of adequate nucleophilic scavengers, it will re-attach to electron-rich regions of the peptoid, particularly:
-
Indole rings (Tryptophan mimics).
-
Thioethers (Methionine mimics).
-
Phenolic rings (Tyrosine mimics).
Critical Insight: In peptoid synthesis, the lack of backbone hydrogen bonding often leads to higher solubility in organic solvents compared to peptides. This allows for efficient diffusion of scavengers, but also requires strict adherence to scavenger ratios to protect the unique N-alkyl side chains.
Mechanistic Visualization
Figure 1: The acidolytic cleavage pathway of the N-Boc group.[1] The critical control point is the interception of the tert-butyl cation by scavengers (Green path) to prevent side-chain alkylation (Red path).
Experimental Protocols
Protocol A: Global Deprotection & Cleavage (Standard)
Application: Final step of Submonomer Synthesis . Removes the peptoid from the resin (Rink Amide usually) and removes Boc protecting groups from side chains (e.g.,
Reagents:
-
TFA (Trifluoroacetic Acid): HPLC Grade.
-
TIS (Triisopropylsilane): Primary scavenger for carbocations.
-
Water: Co-scavenger and helps solubilize polar salts.
The "Standard Peptoid Cocktail" (High Acid):
| Component | Volume % | Function |
|---|---|---|
| TFA | 95.0% | Cleavage agent & Solvent |
| TIS | 2.5% | Cation Scavenger (Lipophilic) |
| Water | 2.5% | Cation Scavenger (Hydrophilic) |
Step-by-Step Procedure:
-
Preparation:
-
Transfer the dry peptoid-resin to a polypropylene reaction vessel or glass scintillation vial.
-
Note: Ensure resin is completely dry (DCM removal) to prevent dilution of the cocktail.
-
-
Cocktail Addition:
-
Add the cleavage cocktail at a ratio of 10–15 mL per gram of resin .
-
Expert Tip: Prepare the cocktail fresh. TIS oxidizes over time, reducing its scavenging efficiency.
-
-
Reaction:
-
Cap the vial tightly.[6]
-
Agitate on a rocker or shaker for 30 to 60 minutes at room temperature (
). -
Caution: Peptoids with multiple Arginine (Pbf) or Tryptophan (Boc) groups may require up to 2 hours . Do not exceed 3 hours to avoid backbone degradation.
-
-
Filtration & Concentration:
-
Filter the mixture through a fritted syringe or glass wool into a collection tube.
-
Wash the resin beads with 1 mL fresh TFA.
-
Use a stream of
gas or a rotary evaporator to remove the bulk TFA, reducing volume to an oily residue (~10% of original volume).
-
-
Precipitation (Ether Crash):
-
Lyophilization:
-
Dissolve the pellet in 50% Acetonitrile/Water and lyophilize to obtain the white peptoid powder.
-
Protocol B: Selective On-Resin N-Boc Removal
Application: Removing an N-terminal Boc group without cleaving the peptoid from the resin. Common in Boc-SPPS cycles or when modifying the N-terminus of a Submonomer-synthesized peptoid.
Reagents:
-
Deprotection Solution: 50% TFA in DCM (v/v).[9]
-
Neutralization Solution: 10% DIEA (Diisopropylethylamine) in DCM.
Step-by-Step Procedure:
-
Pre-Wash:
-
Wash the resin 3x with DCM to swell the beads.
-
-
Deprotection (Two-Stage):
-
Step 1 (Flash): Add 50% TFA/DCM. Shake for 1 minute . Drain. (Removes bulk scavengers/impurities).
-
Step 2 (Complete): Add fresh 50% TFA/DCM. Shake for 20 minutes . Drain.
-
-
Washing:
-
Wash 5x with DCM to remove acid.
-
-
Neutralization (Critical for Peptoids):
-
Final Wash:
-
Wash 3x with DMF (if proceeding to acylation) or DCM (if storing).[6]
-
Decision Matrix & Workflow
Figure 2: Operational decision matrix for selecting the appropriate deprotection protocol based on synthesis stage.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Old TFA or insufficient time. | Use fresh TFA. Extend reaction time to 20 mins (Protocol B) or 2 hours (Protocol A). |
| "Sticky" Resin | Polystyrene aggregation. | Add 1-5% DCM to the cleavage cocktail to improve resin swelling (for Protocol A). |
| Met/Trp Alkylation | Insufficient scavenger.[10] | Crucial: If sequence contains Met/Trp, add 2.5% EDT (Ethanedithiol) or Thioanisole to the cocktail. |
| Low Yield (Precipitation) | Peptoid is too soluble in ether. | If no pellet forms in Ether, evaporate the TFA completely, redissolve in Water/Acetonitrile, and lyophilize directly. |
References
-
Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.
- Horn, T., et al. (2004). "Peptoid Synthesis Manual.
-
Culf, A. S., & Ouellette, R. J. (2010). "Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and related structures." Molecules.
-
Proulx, C., et al. (2015). "N-Aryl Peptoids: Synthesis and Properties." The Journal of Organic Chemistry.
-
Thermo Fisher Scientific. "Cleavage Cocktails for Peptide Synthesis." Technical Bulletin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]
- 3. peptide.com [peptide.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of Hydrophobic Peptides & Peptoids
Status: Operational Operator: Senior Application Scientist, Separation Technologies Ticket ID: HPH-PEP-001 Subject: Overcoming Solubility, Aggregation, and Recovery Challenges in Hydrophobic Peptoid Purification
Introduction: The Hydrophobic Challenge
Welcome to the technical support hub. If you are working with hydrophobic peptoids (N-substituted glycines), you likely face a paradox: these molecules lack the backbone hydrogen donors of peptides (making them theoretically more flexible and soluble in organics), yet they frequently exhibit extreme retention, broad peak shapes, and poor recovery on standard C18 systems.
This guide addresses the specific physicochemical behaviors of hydrophobic peptoids—driven by side-chain interactions and hydrophobic collapse—and provides field-proven protocols to resolve them.
Module 1: Sample Preparation (The Pre-Column Struggle)
User Question: I synthesized a 12-mer hydrophobic peptoid. It crashes out of solution when I dilute my cleavage cocktail with water/acetonitrile. How do I inject this without clogging my system?
Technical Insight: Hydrophobic peptoids often form supramolecular aggregates in aqueous environments. Injecting a suspension will ruin your frit and result in "ghost" recovery. You must disrupt these aggregates before injection.
Protocol: The "Organic-First" Solubilization Strategy Do not attempt to dissolve hydrophobic peptoids in the starting mobile phase (usually 5-10% ACN). Instead, use a chaotic solvent approach:
-
Dissolution: Dissolve the crude lyophilized peptoid in a minimal volume of 100% Hexafluoroisopropanol (HFIP) or DMSO . HFIP is superior for disrupting secondary structures and aggregates.
-
Dilution: Dilute this concentrate with your Mobile Phase A (Water/TFA), but stop before turbidity occurs.
-
Filtration: Centrifuge at 10,000 x g for 5 minutes. Do not use standard syringe filters if recovery is low; the peptoid will bind to the membrane (especially Nylon or PTFE). Use Regenerated Cellulose (RC) filters if necessary.[1]
| Solvent | Application | Risk Factor |
| DMSO | General hydrophobic sequences | High viscosity; elutes as a large frontal peak. |
| HFIP | Aggregation-prone sequences (e.g., amyloid-mimics) | Volatile; expensive; must be vented. |
| TFE (Trifluoroethanol) | Alternative to HFIP | Weaker disruption than HFIP. |
| Formic Acid (80%) | Extreme insolubility | Can degrade acid-labile side chains over time. |
Module 2: Stationary Phase Selection
User Question: My peptoid elutes at 95% Acetonitrile on a C18 column, but the peak is extremely broad and tails badly. Should I switch to a polymer column?
Technical Insight: C18 alkyl chains are often too dense and hydrophobic for these molecules. The peptoid interacts so strongly that desorption kinetics are slow, causing peak broadening. Furthermore, if your peptoid is larger than 2-3 kDa, it may be excluded from the pores of standard analytical columns (100 Å).
Recommendation: Switch to a C4 (Butyl) or Phenyl-Hexyl stationary phase with a Wide Pore (300 Å) architecture.
-
C4 Ligands: Lower hydrophobicity reduces retention time, allowing elution at lower organic concentrations (e.g., 60-70% B) where the peptoid is more soluble.
-
300 Å Pores: Essential for allowing the bulky, unstructured peptoid chains to fully access the surface area without steric hindrance.
-
Temperature: Run the column at 60°C . This lowers mobile phase viscosity and increases the kinetic energy of the analyte, sharpening the peaks significantly.
Module 3: Mobile Phase Engineering
User Question: I am using Water/ACN with 0.1% TFA. The baseline is drifting, and I see memory effects (carryover) in blank runs. What is wrong?
Technical Insight: Acetonitrile (ACN) alone is often insufficient to fully solvate hydrophobic peptoid side chains (e.g., Nspe, Nce) during elution. The peptoid precipitates on the column or injector loop.
The "Super-Solvent" Mobile Phase Protocol: Modify your Mobile Phase B to include a stronger solvent.
-
Standard B: 100% Acetonitrile + 0.1% TFA.[2]
-
Enhanced B: 50% Isopropanol (IPA) / 50% Acetonitrile + 0.1% TFA.
Why IPA? Isopropanol is a stronger solvent for hydrophobic chains and has higher elution strength. The 50/50 blend maintains reasonable viscosity while preventing on-column precipitation.
Diagram: Mobile Phase Logic Flow
Figure 1: Decision logic for optimizing mobile phase and column selection based on retention and peak shape.
Module 4: Troubleshooting & FAQs
Q1: I see "Ghost Peaks" in my blank run after a high-concentration injection. How do I clean the system?
-
Cause: Hydrophobic peptoids sticking to the injection needle, loop, or column frit.
-
Fix:
-
Implement an aggressive needle wash: 50% Methanol / 50% DMSO or 100% IPA .
-
Run a "Sawtooth" wash gradient: Rapidly cycle from 5% to 100% B (with IPA) three times between runs.
-
Q2: My mass spec signal is weak when using TFA. Can I switch to Formic Acid?
-
Risk: TFA (Trifluoroacetic acid) is an ion-pairing agent that masks positively charged amines, improving peak shape but suppressing ionization in MS.
-
Compromise: If you switch to Formic Acid (0.1%), you will likely see broader peaks due to unmasked silanol interactions.
-
Solution: Use Difluoroacetic acid (DFA) . It offers a middle ground—better peak shape than Formic, less signal suppression than TFA. Alternatively, use TFA for purification (UV trigger) and rely on offline analysis for MS confirmation.
Q3: How do I recover my peptoid after purification? It sticks to the fraction tube.
-
Issue: Hydrophobic peptoids adsorb to polypropylene tubes.
-
Fix:
-
Collect fractions into glass tubes, not plastic.
-
Immediately add a small amount of acetic acid or tert-butanol to the fraction to keep it solubilized before lyophilization.
-
Summary of Critical Parameters
| Parameter | Standard Peptide Protocol | Hydrophobic Peptoid Protocol |
| Column | C18, 100 Å | C4 or Phenyl-Hexyl, 300 Å |
| Temperature | Ambient (25°C) | Elevated (60°C) |
| Mobile Phase B | 100% Acetonitrile | 50% ACN / 50% IPA |
| Sample Solvent | Water/ACN | DMSO or HFIP |
| Ion Pair | TFA or Formic Acid | TFA (preferred for shape) |
References
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Waters Application Notes. Link
-
Sigma-Aldrich. HPLC Troubleshooting Guide: Peak Shape Issues. Sigma-Aldrich Technical Library. Link
-
ResearchGate (Community Discussion). How can I get a proper HPLC for hydrophobic peptide? (Discussion on solvent additives like HFIP and IPA). Link
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Technical Guides. Link
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Presentations. Link
Sources
Validation & Comparative
Technical Comparison Guide: CD Spectroscopy of N-Phenethyl Glycine Peptoid Helices
Executive Summary
This guide provides a technical analysis of N-phenethyl glycine peptoid helices , specifically focusing on the structural characterization via Circular Dichroism (CD) spectroscopy .
Peptoids (poly-N-substituted glycines) are structural isomers of peptides where the side chain is attached to the nitrogen rather than the
This guide compares the CD spectral performance and structural stability of N-((S)-1-phenylethyl) glycine (
- -Peptides (Hydrogen-bond driven helices).
-
Achiral N-(2-phenylethyl) glycine (
pe) (Flexible/Random coil controls). -
N-cyclohexyl glycine (
sch) (Alternative steric helix formers).
Key Findings
-
Spectral Signature:
spe helices exhibit a distinct CD signature (Polyproline-I like) with a minimum at 202 nm and a maximum at 218 nm, differentiating them clearly from the -helical signature (minima at 208/222 nm). -
Stability: Unlike
-peptides, spe peptoid helices are hyper-stable, often showing negligible thermal melting up to 80°C in organic solvents and complete resistance to proteolysis. -
Causality: Helicity in
spe is induced by the -chiral bulky side chain forcing the backbone amides into a cis configuration, creating a steric ratchet mechanism.
Technical Deep Dive: The Analyte
To interpret CD data accurately, one must distinguish between the specific variants of "N-phenethyl" side chains.
| Feature | |||
| Chemical Name | N-((S)-1-phenylethyl) glycine | N-(2-phenylethyl) glycine | Phenylalanine |
| Chirality Source | Side chain ( | None | Backbone ( |
| Helix Driver | Steric repulsion + cis-amide preference | None (Random Coil) | Backbone H-bonds ( |
| CD Signal | Strong (Exciton coupling) | None (Silent) | Strong (Amide transitions) |
| Protease Stability | High (Complete) | High (Complete) | Low (Susceptible) |
Mechanism of Helicity
In
-
Peptides: Fold via attractive H-bonds.
-
Peptoids (
spe): Fold via repulsive steric constraints.
Comparative CD Spectroscopy Analysis
Spectral Signatures
The CD spectrum is the primary tool for validating peptoid helicity.
-
spe Peptoid (Helix):
-
Shape: Resembles a Polyproline-I type helix.
-
:
202 nm (n * transition). -
:
218 nm ( * transition). -
Note: The intensities are solvent-dependent (highest in Acetonitrile/Methanol).
-
-
-Peptide (Helix):
-
Shape: Classic "W" shape.
- : 208 nm and 222 nm.
-
:
192 nm.
-
-
pe Peptoid (Random Coil):
-
Signal: Flat line (zero ellipticity) unless induced by an external chiral environment.
-
Thermal Stability Comparison
One of the most significant advantages of
| Material | Solvent | T | Behavior |
| Acetonitrile | > 75°C | Linear signal loss (non-cooperative) or stable. | |
| Water | Varies | Hydrophobic collapse can distort signal. | |
| PBS Buffer | 40-60°C | Sharp cooperative unfolding (sigmoidal). |
Visualization of Structural Logic
The following diagram illustrates the pathway from synthesis to structural validation, highlighting the divergence between Chiral (
Figure 1: Structural determination pathway for N-phenethyl glycine derivatives. Chirality in the amine reagent is the critical switch for helicity.
Experimental Protocol: CD Acquisition
To ensure reproducible data that can be validly compared to literature, follow this self-validating protocol.
Sample Preparation
Objective: Eliminate scattering artifacts and concentration errors.
-
Synthesis: Synthesize peptoids via the solid-phase sub-monomer method.
-
Validation: Verify mass via MALDI-TOF or ESI-MS. Purity >95% by HPLC is required for accurate Molar Ellipticity calculations.
-
-
Solvent Selection:
-
Standard: Acetonitrile (ACN) or Methanol (MeOH). These stabilize the helical core.
-
Aqueous: If testing in water, ensure the peptoid is soluble (N-phenethyl side chains are hydrophobic). You may need to incorporate ionic residues (e.g., N-aminoethyl glycine) to prevent aggregation.
-
-
Concentration: Prepare a stock solution (e.g., 100
M) determined by quantitative UV absorbance (using the phenyl ring absorption at 257 nm, per residue, though gravimetric is often used for rough estimates).-
Working Conc: Dilute to ~20-50
M for CD.
-
Data Acquisition Parameters
Instrument: Jasco J-815 or equivalent.
| Parameter | Setting | Rationale |
| Wavelength Range | 190 nm – 260 nm | Captures the amide region (190-240) and aromatic region (>240). |
| Path Length | 0.1 cm (Quartz cuvette) | Optimal for <200 nm transparency; minimizes solvent absorbance. |
| Scan Speed | 50-100 nm/min | Balance between speed and noise reduction. |
| Accumulations | 3 - 5 scans | Average out random noise. |
| Temperature | 20°C (Standard) | Baseline temp. Perform variable temp (20°C |
Data Processing (Self-Validation)
-
Baseline Subtraction: Subtract the spectrum of the pure solvent.
-
Conversion: Convert raw ellipticity (
, mdeg) to Mean Residue Ellipticity (MRE, ).- : Observed ellipticity (mdeg)
- : Mean residue molecular weight
- : Path length (cm)
- : Concentration (g/mL)
-
Validation Check: If the High Tension (HT) voltage exceeds 600-700V at wavelengths < 200 nm, the data in that region is invalid (solvent/sample is too opaque).
Comparative Data Summary
The following table summarizes the expected quantitative performance of
| Metric | |||
| Primary CD Feature | Max ~218 nm, Min ~202 nm | Min ~208/222 nm | Similar to |
| Molar Ellipticity ( | N/A (Peptides are neg at 218) | Slightly lower intensity | |
| Solvent Sensitivity | High (Structure varies with polarity) | Moderate (TFE induces helix) | High |
| Proteolytic Half-life | Indefinite (Stable) | Minutes to Hours | Indefinite |
| H-Bond Dependence | None | Critical | None |
Decision Logic for Spectral Interpretation
Figure 2: Logical flow for distinguishing peptoid helices from peptide helices and random coils based on CD spectral features.
References
-
Kirshenbaum, K., Barron, A. E., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. [Link]
-
Sanborn, T. J., et al. (2002). "Extreme stability of helices formed by water-soluble poly-N-substituted glycines." Journal of the American Chemical Society. [Link]
-
Patch, J. A., & Barron, A. E. (2003). "Helical peptoid mimics of magainin-2 amide." Journal of the American Chemical Society. [Link]
Technical Comparison: N-Boc-N-(2-phenylethyl)glycine vs. L-Phenylalanine
This guide provides a technical comparison between N-Boc-N-(2-phenylethyl)glycine (a peptoid monomer) and L-Phenylalanine (a standard amino acid), tailored for researchers in drug discovery and peptidomimetic engineering.
Executive Summary
L-Phenylalanine (Phe) is a canonical proteinogenic amino acid essential for defining hydrophobic cores and recognition motifs in proteins. It relies on backbone hydrogen bonding and chirality to maintain secondary structure.
N-Boc-N-(2-phenylethyl)glycine (Boc-Npe) is a protected building block for peptoids (poly-N-substituted glycines). It creates a structural isomer of the peptide bond where the side chain is shifted from the
Part 1: Structural & Physicochemical Analysis[2]
The fundamental difference lies in the connectivity of the side chain. While Phenylalanine presents a benzyl group on the chiral
Comparative Properties Table
| Property | L-Phenylalanine (Boc-Phe-OH) | N-Boc-N-(2-phenylethyl)glycine |
| CAS Number | 13734-34-4 (Boc-L-Phe) | Generic Class CAS: 4530-20-5 (Parent Boc-Gly) |
| Formula | ||
| Molecular Weight | 265.31 g/mol | 279.33 g/mol |
| Side Chain | Benzyl ( | Phenethyl ( |
| Chirality | Chiral (L-isomer) | Achiral (Glycine backbone) |
| H-Bond Donor | Yes (Amide NH) | No (Tertiary Amide) |
| Conformation | Trans-amide favored | Cis/Trans Equilibrium (Tertiary) |
| Proteolytic Stability | Low (Susceptible) | High (Resistant) |
Structural Topology & Isomerism
The shift of the side chain eliminates the amide proton, removing the primary mechanism for
Key Distinction - Side Chain Length:
-
Phe: Side chain is 1 carbon from backbone to ring (Benzyl).
-
Npe: Side chain is 2 carbons from backbone to ring (Phenethyl).[2]
-
Note: Npe is often preferred over N-benzyl glycine (Nphe) in synthesis because the extra methylene group reduces steric crowding at the nitrogen, improving coupling efficiency while maintaining hydrophobicity.
Figure 1: Structural logic comparing the peptide residue (Phe) with the peptoid residue (Npe). Note the loss of the H-bond donor in the peptoid.[3]
Part 2: Synthetic Utility & Protocols
While Phenylalanine is universally compatible with SPPS (Solid Phase Peptide Synthesis), N-Boc-N-(2-phenylethyl)glycine represents a "Monomer" approach to peptoid synthesis.
Synthesis Strategy: Monomer vs. Sub-monomer
Most peptoids are made via the Sub-monomer method (Bromoacetic acid + Amine). However, using N-Boc-Npe-OH (the pre-made monomer) is critical when:
-
Solution Phase Synthesis: Is required for short oligomers or fragment condensation.
-
Specific SPPS Conditions: Where bromoacetic acid is incompatible with other sensitive residues.
Experimental Protocol: Coupling N-Boc-Npe-OH
This protocol assumes a standard resin (e.g., Merrifield or MBHA) for Boc-chemistry.
Reagents:
-
N-Boc-N-(2-phenylethyl)glycine (3.0 eq)
-
Dicopropylcarbodiimide (DIC) (3.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (3.0 eq)
-
DMF (Solvent)[4]
Step-by-Step Workflow:
-
Activation: Dissolve N-Boc-Npe-OH and HOBt in minimal DMF. Cool to 0°C. Add DIC. Stir for 10 min to form the active ester.
-
Coupling: Add the pre-activated mixture to the resin-bound amine. Shake at room temperature for 2–4 hours .
-
Insight: Coupling N-substituted amino acids is slower than standard amino acids due to steric hindrance at the nucleophilic amine (if coupling onto a peptoid) or the electrophilic carbonyl.
-
-
Monitoring: The Kaiser test (ninhydrin) may be inconclusive for secondary amines. Use the Chloranil test for secondary amines (blue = positive/free amine, colorless = coupled).
-
Deprotection: Remove Boc group with 50% TFA/DCM (standard Boc cycle).
Part 3: Functional Performance in Oligomers
Proteolytic Stability
This is the definitive advantage of Npe over Phe. Proteases (e.g., Chymotrypsin, which targets Phe) rely on the specific stereochemistry and H-bonding capability of the scissile bond.
-
Phe: Rapidly degraded by Chymotrypsin/Carboxypeptidase.
-
Npe: Completely resistant. The N-substitution sterically blocks the enzyme active site and removes the NH required for the transition state stabilization.
Conformational Flexibility (Cis/Trans)
Unlike Phe, which is locked in trans (>99%) due to steric clash between the side chain and carbonyl oxygen, Npe exists as a mixture of cis and trans isomers.
-
K_cis/trans: For Npe, the ratio is roughly 1:2 to 1:3 in polar solvents.
-
Implication: Npe-rich oligomers are more flexible ("floppy") than Phe-rich peptides unless constrained by bulky chiral side chains (like N-(1-phenylethyl)glycine, Nspe ) or cyclization.
Figure 2: Mechanism of proteolytic resistance. The N-substitution prevents the necessary enzyme-substrate lock-and-key interaction.
Cell Permeability
Npe residues generally increase cell permeability compared to Phe.
-
Mechanism: The lack of the amide hydrogen reduces the desolvation energy required to enter the lipid bilayer.
-
Data Trend: Peptoids containing Npe often show >10x higher cellular uptake than homologous peptides.
References
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link
-
Miller, S. M., et al. (1995). "Proteolytic studies of homologous peptide and peptoid sequences." Drug Development Research. (Demonstrates the protease resistance of N-substituted glycines). Link
-
Patch, J. A., & Barron, A. E. (2003). "Helical peptoid mimics of magainin-2 amide." Journal of the American Chemical Society. (Discusses the use of Npe and Nspe in helical mimics). Link
-
Gorske, B. C., & Blackwell, H. E. (2006). "Interception of Quorum Sensing in Pseudomonas aeruginosa with Peptoid Mimics." Organic Letters. (Example of Npe usage in bioactive design). Link
Sources
Crystallographic Guide to N-Substituted Glycine Oligomers (Peptoids)
Topic: Crystallographic Data of N-Substituted Glycine Oligomers (Peptoids) Content Type: Publish Comparison Guide
Executive Summary
For researchers in drug discovery and structural biology, N-substituted glycine oligomers (peptoids ) represent a critical divergence from traditional peptide scaffolds.[1] While peptides rely on backbone hydrogen bonding and
Key Takeaway: Crystallographic data confirms that while peptoids lack backbone hydrogen donors, they can achieve stable, high-order folding (helices, macrocycles) through steric repulsion and side-chain electronic effects, offering superior proteolytic stability compared to peptides.
Structural Foundations: The Peptoid Shift[2]
To interpret crystallographic data, one must first understand the fundamental atomic shift that defines this class of foldamers.
The N-Substitution Effect
In standard
-
Consequence 1 (Achirality): The peptoid backbone (Glycine units) is achiral.[5][6] Chirality must be induced via the side chains.
-
Consequence 2 (H-Bonding): The amide nitrogen is tertiary.[7] There is no backbone NH hydrogen bond donor .[4][5] This eliminates the primary stabilizing force of the
-helix and -sheet found in proteins. -
Consequence 3 (Isomerism): The tertiary amide bond allows for facile cis/trans isomerization (energy barrier
18 kcal/mol), leading to greater conformational heterogeneity in solution compared to the trans-dominant peptide bond.
Structural Logic Diagram
The following diagram illustrates the causality between chemical structure and resulting foldamer properties.
Figure 1: Causal relationship between N-substitution and peptoid physicochemical properties.
Comparative Crystallographic Data[8]
The following data is synthesized from X-ray diffraction studies of benchmark peptoid structures, specifically the "Nrch" pentamer and Kirshenbaum's macrocycles.
Helical Parameters: Peptoid vs. Peptide
The most distinct peptoid secondary structure is the Polyproline Type I-like Helix (PPI). Unlike the
| Parameter | Peptoid Helix (PPI-like) | Significance | |
| Backbone H-Bonds | None | Peptoid helices are solvent-independent but sterically demanding. | |
| Residues per Turn | 3.6 | ~3.0 | Peptoid helices are tighter wound (triangular cross-section). |
| Pitch (Rise/Turn) | 5.4 Å | 6.0 – 6.7 Å | Peptoid helices are more elongated. |
| Amide Geometry | Trans ( | Cis ( | Cis-amides are critical for the peptoid helical curvature. |
| Chirality Source | Side Chain ( | Peptoid helices require chiral side chains (e.g., |
Data Source: The benchmark crystal structure for the peptoid helix is the pentamer of N-(1-cyclohexylethyl)glycine , denoted as
-
Space Group:
(typical for chiral oligomers). -
Resolution: Structures often resolve to 1.0–1.2 Å, allowing precise assignment of the cis-amide backbone.
Macrocyclic Constraints
To overcome the entropic cost of folding, researchers often cyclize peptoids.
-
Crystal Data: Cyclic peptoids (e.g., hexamers) often crystallize in "nanotubular" stacks.
-
Water Channels: Kirshenbaum et al. demonstrated that cyclic peptoid crystals can sequester water molecules within the central pore, mimicking aquaporin channels.
-
Conformation: Cyclization forces the amides into a defined pattern of cis and trans bonds (e.g., ctctct for a hexamer) to relieve ring strain.
Performance Comparison Guide
For drug development professionals, the choice between peptide and peptoid rests on "bio-performance" vs. "structural predictability."
| Feature | Peptoids (N-Sub Glycines) | Verdict | |
| Proteolytic Stability | Low (Minutes to Hours in serum) | High (Days) | Peptoids are superior for in vivo longevity. |
| Membrane Permeability | Low (Requires TAT/Arg tags) | Moderate to High | Peptoids penetrate cells better due to lack of backbone NH (reduced polarity). |
| Structural Predictability | High (Ramachandran rules apply) | Moderate | Peptides are easier to model; Peptoids require specific side chains to force folding. |
| Crystallization Difficulty | Moderate | High | Peptoids are often oils due to rotameric heterogeneity. |
| Synthesis Scalability | High (SPPS) | High (Sub-monomer) | Tie. Both use solid-phase synthesis; Peptoids are cheaper (no Fmoc-amino acids needed). |
Experimental Protocol: Crystallizing Peptoids
Crystallizing peptoids is challenging because the cis/trans isomerization often leads to a mixture of conformers in solution, preventing lattice formation. The following protocol utilizes conformational locking and solubility tuning .
Pre-requisites
-
Purity: >97% by HPLC is mandatory. Heterogeneity is the enemy of peptoid crystallization.
-
Sequence Design: Incorporate bulky, chiral side chains (e.g., N-1-phenylethyl, N-1-cyclohexylethyl) at >50% of positions to restrict backbone flexibility.
Workflow: The "Slow Evaporation" Method
This method is favored for peptoids over the "hanging drop" method used for proteins, as peptoids behave more like small organic molecules.
-
Lyophilization: Ensure the peptoid is completely free of TFA (Trifluoroacetic acid) salts from synthesis. Perform multiple HCl exchanges or free-basing if possible.
-
Solvent Selection:
-
Primary Solvent: Methanol (MeOH) or Acetonitrile (ACN). Peptoids are highly soluble here.
-
Antisolvent: Water or Diethyl Ether (if using vapor diffusion).
-
-
Setup (Micro-vial Evaporation):
-
Dissolve peptoid in MeOH to a concentration of 10–20 mg/mL .
-
Filter through a 0.2
m PTFE filter into a clean glass micro-vial. -
Cover the vial with Parafilm and poke 1–2 small holes with a needle.
-
Place in a vibration-free, temperature-controlled environment (4°C or 20°C).
-
-
Observation:
-
Crystals typically appear within 3–14 days .
-
Note: If "oiling out" occurs (phase separation into droplets), the conformational heterogeneity is too high. Action: Redesign sequence to include a macrocycle or more bulky side chains.
-
Crystallization Decision Logic
Figure 2: Decision tree for optimizing peptoid crystallization conditions.
References
-
Armand, P., Kirshenbaum, K., et al. (1998). "Chiral N-substituted glycines can form stable helical conformations."[7][8] Proceedings of the National Academy of Sciences. [Link]
-
Kirshenbaum, K., et al. (1998).[5] "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. [Link]
-
Shin, S. B., et al. (2007). "Hierarchical assembly of peptoid-based nanotubes." Nature Materials. [Link]
-
Zuckermann, R. N., & Kodadek, T. (2009). "Peptoids as potential therapeutics."[3][9] Current Opinion in Molecular Therapeutics. [Link]
-
Butterfoss, G. L., et al. (2012). "De novo structure prediction and experimental characterization of folded peptoid oligomers." Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04237H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Submonomer synthesis of peptoids containing trans -inducing N -imino- and N -alkylamino-glycines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00717C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peptoid Residues Make Diverse, Hyperstable Collagen Triple-Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. approcess.com [approcess.com]
Comparative analysis of Npe vs Nspe helix induction
Comparative Analysis of Helix Induction: Chiral spe vs. Achiral pe Peptoids[1]
Executive Summary
In the development of peptidomimetics, Peptoids (poly-
This guide analyzes the two primary aromatic monomers used to address this:
- spe (Chiral): The gold standard for inducing stable polyproline type-I-like helices via steric enforcement of cis-amide geometry.
- pe (Achiral): A flexible analog often used as a control or in supramolecular assemblies (e.g., nanosheets) where inter-strand interactions override intrinsic backbone flexibility.
Mechanistic Foundation: The Steric Origins of Helicity
The fundamental difference between
1.1 Chemical Structure Comparison
The following diagram illustrates the structural difference. Note the "Steric Anchor" (Methyl group) in
Figure 1: Structural comparison. The
1.2 The Cis/Trans Isomerization Switch
Unlike peptides, where the trans amide bond is energetically favored (
- pe (Achiral): The flexible ethyl side chain exerts minimal steric pressure. The backbone exists as a dynamic equilibrium of cis and trans amides, resulting in a random coil or disordered state in solution.
-
spe (Chiral): The bulky
-methyl group clashes with the carbonyl oxygen of the preceding residue when in the trans conformation. This steric repulsion enforces the cis-amide geometry (up to >90% population). A repeating sequence of cis-amides drives the backbone into a right-handed helix (pitch 6.0–6.7 Å, ~3 residues/turn).
Performance Comparison: Experimental Data
The following data summarizes the physicochemical distinctions observed in standard oligomers (e.g., dodecamers) in acetonitrile and aqueous buffers.
| Feature | ||
| Primary Function | Helix Induction (Single Chain) | Flexibility / Nanosheet Assembly |
| Backbone Geometry | Dominant Cis -Amide | Mixed Cis/Trans (Dynamic) |
| Secondary Structure | Polyproline Type-I-like Helix | Random Coil / Disordered |
| CD Spectrum (MeCN) | Min: ~192 nmMax: ~202 nm, ~218 nm | Featureless or weak minima near 200 nm |
| Thermal Stability | High (Cooperative unfolding) | Low (Non-cooperative / Linear) |
| Solvent Dependency | Stable in MeCN; variable in H₂O | Dynamic in all solvents |
| Design Utility | Antimicrobial mimics, lung surfactant mimics | Nanosheet "Sigma strands", flexible linkers |
2.1 Circular Dichroism (CD) Signatures
CD spectroscopy is the primary validation tool.
- spe Signature: A "double maximum" in the positive region (~202 nm and ~218 nm) and a strong negative peak at ~192 nm is diagnostic of the helical bundle.
- pe Signature: Typically exhibits a weak, broad spectrum characteristic of an ensemble of conformers, lacking defined maxima/minima intensities.
Experimental Protocols
3.1 Solid-Phase Submonomer Synthesis
Both monomers are incorporated using the same submonomer cycle, but the amine reagents differ.
Reagents:
-
Resin: Rink Amide (0.6–0.7 mmol/g loading).
-
Acylation: 2M Bromoacetic acid in DMF + DIC (Diisopropylcarbodiimide).
-
Displacement (
spe): ( )-(-)-1-Phenylethylamine (1–2 M in NMP). -
Displacement (
pe): 2-Phenylethylamine (1–2 M in NMP).
Workflow Diagram:
Figure 2: Submonomer synthesis cycle. The choice of amine at Step 2 determines the side chain identity.
3.2 CD Characterization Protocol
To validate helix induction, follow this self-validating protocol:
-
Sample Prep: Dissolve purified peptoid in HPLC-grade Acetonitrile (MeCN) to a concentration of 50–100
M.-
Why MeCN? It stabilizes H-bonds and dipole interactions better than water for initial structural validation.
-
-
Blanking: Use pure MeCN in the same cuvette (0.1 cm path length).
-
Acquisition: Scan 185–260 nm at 20°C.
-
Validation Criteria (
spe):-
Look for Molar Ellipticity (
) > 0 at 218 nm. -
Confirm ratio of peaks: Intensity at 202 nm should be roughly comparable to 218 nm for a well-formed helix.
-
-
Control (
pe): Run the achiral analog. Expect a flat or weak signal. If a strong signal appears, check for aggregation or contamination.
Authoritative References
-
Barron, A. E., et al. (2008).[1] Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. PNAS.[2]
-
Defines the
spe helix structure and its application in antimicrobial mimics.
-
-
Zuckermann, R. N., et al. (2011). Peptoid Nanosheets: Molecular structure of nanosheet-forming peptoids.
-
Establishes the use of
pe in nanosheets where flexibility allows planar alignment (sigma strands) rather than helices.
-
-
Kirshenbaum, K., et al. (1998). Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure. PNAS.[2]
-
Foundational paper comparing chiral (
spe) vs achiral side chains and their effect on CD spectra.
-
-
Voelz, V. A., et al. (2011). Atomic-detail folding studies of the Nspe peptoid helix.[3] JACS.
-
Provides mechanistic insight into the folding cooperativity and steric drivers of
spe helices.
-
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Boc-N-(2-phenylethyl)glycine
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all laboratory materials, including the disposal of specialized chemical reagents like N-Boc-N-(2-phenylethyl)glycine. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends beyond the bench to the entire lifecycle of the chemicals we use.
Foundational Principles: Understanding the Compound and Associated Hazards
Inherent Chemical Logic: The Boc (tert-butoxycarbonyl) protecting group is notably sensitive to strong acids, leading to its removal. The glycine backbone and the phenylethyl substituent are generally stable. However, thermal decomposition can release irritating and toxic gases and vapors.[2] Therefore, proper handling and disposal are paramount to prevent unintended reactions or environmental contamination.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the immediate safety of all personnel must be the top priority. This begins with the correct use of Personal Protective Equipment (PPE).
The 'Why' Behind the 'What': The selection of PPE is not arbitrary; it is a direct response to the potential hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects against accidental splashes or dust particles causing eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A dust mask may be necessary if handling fine powders. | Minimizes the inhalation of any dust or aerosols, which could cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The disposal of N-Boc-N-(2-phenylethyl)glycine must adhere to all applicable local, state, and federal regulations.[2] Disposing of chemical waste down the drain or in the regular trash is strictly prohibited.[4][5]
Step 1: Waste Characterization and Segregation
-
Identify as Chemical Waste: All unused N-Boc-N-(2-phenylethyl)glycine, contaminated materials (e.g., weighing boats, gloves), and solutions containing the compound must be treated as chemical waste.
-
Segregate at the Source: Do not mix this waste with other waste streams. Incompatible materials must be stored separately to prevent dangerous reactions.[6] Specifically, keep it away from strong oxidizing agents and bases.[7]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred to glass to minimize the risk of breakage.[5]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-Boc-N-(2-phenylethyl)glycine," and the approximate quantity.[5] All components of a mixture must be listed.[5]
Step 3: Storage Pending Disposal
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[8]
-
Follow OSHA Guidelines: Ensure the storage area is free of clutter and potential ignition sources.[6] Do not store hazardous materials in configurations that could easily lead to spills or breakage.[6]
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Company: The final disposal of the chemical waste must be handled by a licensed and certified hazardous waste disposal company.[9][10]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in line with your institution's policies and regulatory requirements.[10]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: Prevent the spread of the solid material. Avoid generating dust.[1][3]
-
Clean-up: Carefully sweep up the spilled solid and place it into a labeled hazardous waste container for disposal.[3][11]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of N-Boc-N-(2-phenylethyl)glycine, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of N-Boc-N-(2-phenylethyl)glycine.
References
-
U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-Glycine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]
-
Triumvirate Environmental. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
ACS Omega. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Molecules. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]
-
MLI Environmental. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Environmental Health and Safety - The University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling N-Boc-N-(2-phenylethyl)glycine: Personal Protective Equipment and Safety Protocols
Hazard Assessment: Understanding the Risk Profile
N-Boc-N-(2-phenylethyl)glycine is a solid, likely a powder, at room temperature. The primary risks associated with handling this and similar compounds stem from its physical form and the potential for inhalation or inadvertent contact.
Core Hazards to Mitigate:
-
Inhalation: Fine dusts can be easily aerosolized during handling, such as weighing or transferring material. Inhaling chemical dust can lead to respiratory irritation.[1]
-
Dermal Contact: Direct skin contact should always be avoided to prevent potential irritation or absorption.[2]
-
Eye Contact: The powder can cause serious eye irritation or damage upon contact.[1][3]
-
Ingestion: Accidental ingestion is a risk if good laboratory hygiene is not practiced.[4]
While some related compounds are not classified as hazardous under GHS or OSHA standards, the absence of specific data for N-Boc-N-(2-phenylethyl)glycine mandates a cautious approach.[5][6] We will proceed assuming the potential for skin, eye, and respiratory irritation.
| Hazard Category | Potential Risk | Mitigation Strategy |
| Inhalation | May cause respiratory irritation if inhaled as dust.[1] | Use in a well-ventilated area and minimize dust generation. Use respiratory protection if ventilation is inadequate or dust is visible. |
| Dermal | May cause skin irritation upon contact.[1] | Wear appropriate chemical-resistant gloves and a lab coat.[2][4] |
| Ocular | Causes serious eye irritation or damage.[1][3] | Wear safety glasses with side shields or chemical safety goggles.[5][6] |
| Ingestion | May be harmful if swallowed.[1] | Practice strict personal hygiene; do not eat, drink, or smoke in the lab.[4] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task and the associated risk of exposure. The following workflow illustrates the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow based on the specific laboratory task.
Eye and Face Protection
-
Standard Use: At a minimum, ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields are mandatory for any work with this compound.[5]
-
High-Risk Operations: When weighing larger quantities or when there is a significant risk of dust generation, upgrade to chemical safety goggles that form a seal around the eyes.[7]
Skin Protection
-
Hand Protection: Wear standard nitrile or latex laboratory gloves. Always inspect gloves for tears or holes before use.[6] For prolonged contact, consider gloves with a higher protection class (breakthrough time > 60 minutes).[7] Employ proper glove removal technique to avoid contaminating your skin.[6]
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned. Ensure it is laundered separately from personal clothing.[4] For tasks with a higher risk of spills, consider a chemically resistant apron.
Respiratory Protection
-
Under Normal Conditions: Respiratory protection is typically not required if work is performed in a well-ventilated area, such as a certified chemical fume hood, where dust generation is controlled.[5][6]
-
When Required: If you are working outside of a fume hood, if ventilation is poor, or if dust is visibly generated despite controls, a NIOSH-approved N95 (or higher) particulate respirator is recommended.[1]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol is critical for minimizing exposure and ensuring reproducible, safe science.
Protocol 3.1: Weighing and Transferring Solid N-Boc-N-(2-phenylethyl)glycine
-
Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure the area is clean and free of clutter.
-
Don PPE: Put on your lab coat, safety glasses/goggles, and gloves as determined by your risk assessment.
-
Tare Vessel: Place your receiving vessel on the analytical balance and tare it.
-
Dispense Slowly: Open the stock container. Using a clean spatula, carefully dispense the desired amount of powder into the tared vessel. Move slowly and deliberately to avoid creating airborne dust. Do not tap the spatula on the side of the vessel.
-
Seal and Clean: Securely close the stock container immediately after dispensing.[4] Use a disposable wipe lightly dampened with 70% ethanol to clean the spatula and any minor dust particles from the balance and surrounding surfaces.
-
Transport: Carry the weighed sample in a secondary container to its destination in the lab.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[4]
Emergency and Disposal Plan
Preparedness is key to managing unexpected events safely.
Accidental Release Measures
In the event of a spill, remain calm and follow the appropriate procedure.
Caption: Decision tree for responding to a chemical spill.
Minor Spill Cleanup (Contained, <5g):
-
Alert personnel in the immediate area.[4]
-
Ensure you are wearing your baseline PPE.
-
Gently cover the spill with a paper towel lightly wetted with water to prevent the dust from becoming airborne.
-
Carefully sweep up the dampened material and place it into a sealed container labeled for chemical waste.[6][8]
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Disposal of Unused Material and Empty Containers
-
Waste Chemical: Unused or contaminated N-Boc-N-(2-phenylethyl)glycine must be disposed of as chemical waste through a licensed disposal company.[6] Do not empty into drains.[8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of in accordance with your institution's policies.
By integrating these expert-driven protocols and safety measures into your daily workflow, you build a foundation of trust in your experimental outcomes and ensure a safe laboratory environment for yourself and your colleagues.
References
-
Carl ROTH. (n.d.). Boc-Glycine - Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). N-Boc-glycine - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. BOC-N-ETHYL GLYCINE - Safety Data Sheet [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
